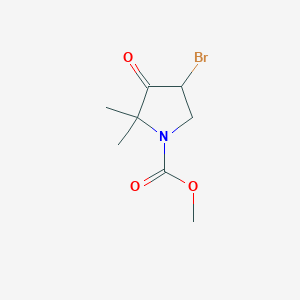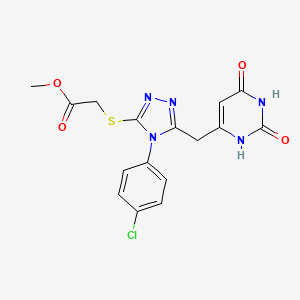
Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” is a chemical compound . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed on the basis of the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” include a melting point of 34-38 °C (lit.), a predicted boiling point of 270.9±33.0 °C, and a predicted density of 1.133±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- Chemoselective Reactions : A study explores the use of related compounds in chemoselective C–H activation and C–Br activation in Heck reactions, showcasing the potential of Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate derivatives in selective organic transformations (Patra, Ray, & Kar, 2010).
- Intermediate for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of α-methylene-β-lactams and β,γ-difunctionalized pyrrol-2(3H)-ones, highlighting its utility in constructing complex molecular architectures (Beji, 2015).
- Palladium-catalyzed Reactions : Research demonstrates its application in palladium-catalyzed carbonylative cyclization reactions, leading to novel pyrrole diones. This underscores the compound's role in facilitating carbonylation reactions, a crucial process in organic synthesis (Bae & Cho, 2014).
Synthesis of Heterocyclic Compounds
- Heterocycles Synthesis : It is utilized in the synthesis of novel heterocyclic compounds, such as pyrroles and pyrrolidines, which are important scaffolds in drug discovery and materials science (Hublikar et al., 2019).
- Natural Product Synthesis : The compound is instrumental in the first synthesis of biologically active bromophenols and their derivatives, demonstrating its role in synthesizing natural products with potential antioxidant and anticholinergic activities (Rezai et al., 2018).
Miscellaneous Applications
- Marine-Derived Fungus Derivatives : A study on compounds isolated from the marine-derived fungus Trichoderma atroviride G20-12 includes derivatives related to Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, highlighting its potential source from marine organisms (Lu et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO3/c1-8(2)6(11)5(9)4-10(8)7(12)13-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQBBSYRFFSEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(CN1C(=O)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2817636.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylpropyl)-5-(morpholin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2817640.png)
![7,7-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B2817641.png)

![2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2817643.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2817646.png)
![N-(2-chlorobenzyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2817648.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2817650.png)
![N-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)methyl]prop-2-enamide](/img/structure/B2817651.png)

![N-cyclopentyl-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2817654.png)


